molecular formula C28H30Cl2N4O B10794980 (4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine

(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B10794980
M. Wt: 509.5 g/mol
InChI Key: FBEPBNQZIQSTRT-UHFFFAOYSA-N
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Description

The compound (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core, making it a versatile candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the butoxyphenyl group and the piperazine ring. The final step involves the attachment of the dichlorophenyl group to the piperazine ring. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound.

Scientific Research Applications

(4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved in its mechanism of action include signal transduction cascades that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C28H30Cl2N4O

Molecular Weight

509.5 g/mol

IUPAC Name

2-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]phenyl]-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C28H30Cl2N4O/c1-21-6-5-14-34-20-25(31-28(21)34)22-9-11-23(12-10-22)35-19-3-2-13-32-15-17-33(18-16-32)26-8-4-7-24(29)27(26)30/h4-12,14,20H,2-3,13,15-19H2,1H3

InChI Key

FBEPBNQZIQSTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)OCCCCN4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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